molecular formula C8H13N3O2 B3008242 Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate CAS No. 1787974-11-1

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate

Cat. No.: B3008242
CAS No.: 1787974-11-1
M. Wt: 183.211
InChI Key: LRIBTPFJSCYDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an amino group, an isopropyl group, and a methyl ester group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate typically involves the condensation of appropriate hydrazines with β-keto esters. One common method includes the reaction of isopropyl hydrazine with ethyl acetoacetate under acidic or basic conditions, followed by esterification to obtain the desired methyl ester. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as acids or bases are used to facilitate the reaction, and the product is purified through crystallization or distillation techniques. The scalability of the process ensures that large quantities of the compound can be produced for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated pyrazoles.

Scientific Research Applications

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate is widely used in scientific research due to its diverse applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of enzyme inhibitors and receptor modulators.

    Medicine: The compound is a precursor in the synthesis of pharmaceuticals with anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-methyl-1H-pyrazole-4-carboxylate
  • 3-Amino-1-ethyl-1H-pyrazole-4-carboxylate
  • 3-Amino-1-propyl-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The isopropyl group enhances its lipophilicity, improving its membrane permeability and bioavailability. This makes it a valuable compound in drug design and development, offering advantages over similar compounds with different alkyl substitutions.

Properties

IUPAC Name

methyl 3-amino-1-propan-2-ylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-5(2)11-4-6(7(9)10-11)8(12)13-3/h4-5H,1-3H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIBTPFJSCYDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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